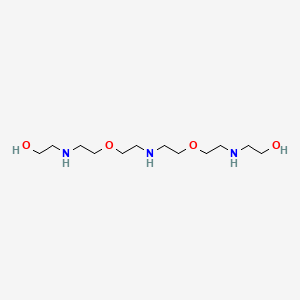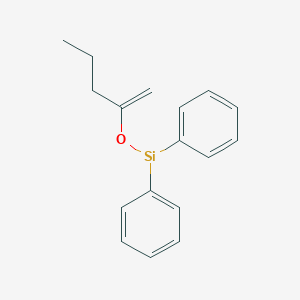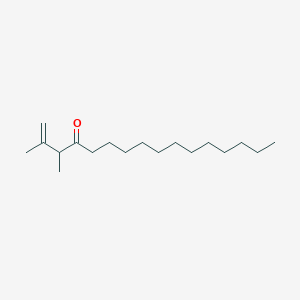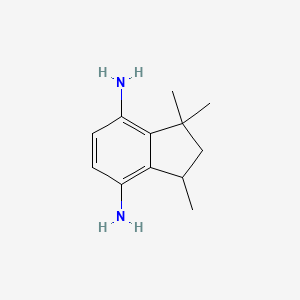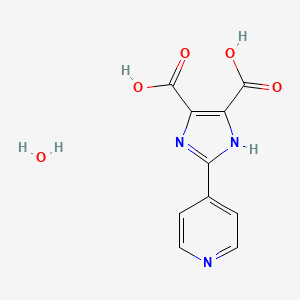
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate is a complex organic compound that features both pyridine and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a pyridine derivative and an imidazole precursor, the reaction can be facilitated by using a dehydrating agent such as phosphorus oxychloride or a strong acid like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate is used as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are useful in catalysis and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine and imidazole rings can participate in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-pyridin-3-yl-1H-imidazole-4,5-dicarboxylic acid
- 2-pyridin-4-yl-1H-imidazole-3,4-dicarboxylic acid
- 2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;anhydrate
Uniqueness
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical and biological properties. The hydrate form also influences its solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
923035-43-2 |
|---|---|
Formule moléculaire |
C10H9N3O5 |
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
2-pyridin-4-yl-1H-imidazole-4,5-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C10H7N3O4.H2O/c14-9(15)6-7(10(16)17)13-8(12-6)5-1-3-11-4-2-5;/h1-4H,(H,12,13)(H,14,15)(H,16,17);1H2 |
Clé InChI |
MKNANTAVWBCOJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC(=C(N2)C(=O)O)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)
![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)
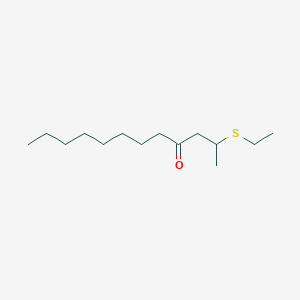
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)

![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
